molecular formula C16H13N5O B11671269 3-Phenyl-N'-[(E)-(pyridin-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide

3-Phenyl-N'-[(E)-(pyridin-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11671269
M. Wt: 291.31 g/mol
InChI Key: JVIIGIVUWYKULJ-WOJGMQOQSA-N
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Description

3-Phenyl-N’-[(E)-(pyridin-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

The synthesis of 3-Phenyl-N’-[(E)-(pyridin-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

3-Phenyl-N’-[(E)-(pyridin-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Phenyl-N’-[(E)-(pyridin-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or disrupting cellular processes. The molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar compounds to 3-Phenyl-N’-[(E)-(pyridin-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide include other Schiff base hydrazones and pyrazole derivatives. These compounds share similar structural motifs and chemical properties but may differ in their biological activities and applications. For example:

Properties

Molecular Formula

C16H13N5O

Molecular Weight

291.31 g/mol

IUPAC Name

3-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H13N5O/c22-16(21-18-11-12-5-4-8-17-10-12)15-9-14(19-20-15)13-6-2-1-3-7-13/h1-11H,(H,19,20)(H,21,22)/b18-11+

InChI Key

JVIIGIVUWYKULJ-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3

Origin of Product

United States

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